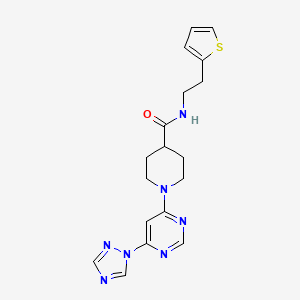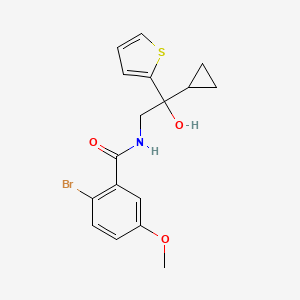![molecular formula C19H17N5OS B2725833 6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-06-4](/img/structure/B2725833.png)
6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazolopyridazine family and has shown promising results in various biological assays.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Importance
Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. One study elaborated on the synthesis of a compound with a similar structural framework, detailing the chemical processes and structural characterization through spectroscopic techniques and crystallography. The synthesized compound exhibited potential for further pharmaceutical applications due to its unique structural attributes and was analyzed for its molecular interactions and stability through density functional theory calculations, Hirshfeld surface analysis, and energy frameworks (Sallam et al., 2021).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis of derivatives containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments, analyzing their antioxidant and antibacterial activities. The compounds showcased moderate activity against specific microorganisms, indicating their potential as leads for developing new antimicrobial agents. This research underscores the importance of structural modifications in enhancing biological activities and provides a basis for further exploration of triazolo[4,3-b]pyridazine derivatives in antimicrobial applications (Anusevičius et al., 2015).
Antidiabetic Potential
The compound's framework has also been explored for antidiabetic applications, where a series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. This research aimed at developing new anti-diabetic medications, with compounds exhibiting significant DPP-4 inhibition in vitro, along with antioxidant and insulinotropic activities. Such studies highlight the compound's relevance in addressing diabetes through novel therapeutic approaches (Bindu et al., 2019).
Antitubercular Agents
Further research into 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines revealed their potential as antitubulin agents, demonstrating moderate to potent antiproliferative activity. These compounds, designed as analogues of combretastatin A-4, were synthesized and evaluated for their ability to inhibit tubulin polymerization and disrupt microtubule dynamics, indicating their potential application in cancer therapy. This study exemplifies how structural elements of triazolo[4,3-b]pyridazine derivatives can be exploited for therapeutic purposes, especially in targeting cancer cell proliferation (Xu et al., 2016).
Eigenschaften
IUPAC Name |
6-(4-ethoxyphenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-2-25-16-8-6-14(7-9-16)17-10-11-18-21-22-19(24(18)23-17)26-13-15-5-3-4-12-20-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKXEREMXZCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=N4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2725752.png)



![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2725758.png)
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2725759.png)
![ethyl 2-(4-butoxybenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725761.png)




![1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2725771.png)
![13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol](/img/structure/B2725772.png)
